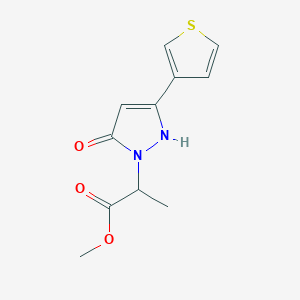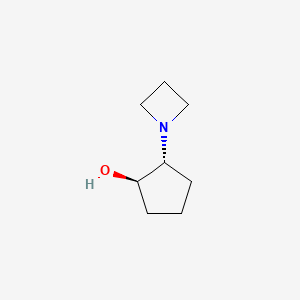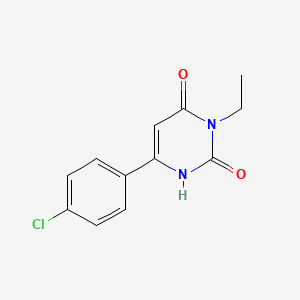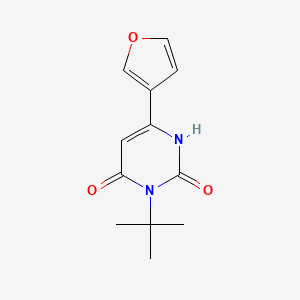
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPT-2,4-D) is an organic compound with a unique chemical structure that has been studied extensively in recent years due to its potential applications in scientific research. It is a cyclic, aromatic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. 6-CPT-2,4-D is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antineoplastic drugs, and anti-epileptic drugs. It has also been studied for its potential to act as an antioxidant, and for its potential to inhibit the growth of certain types of bacteria.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Antimicrobial Activity
A study detailed the synthesis of a novel didepsipeptide, closely related to the compound , showing antimicrobial activity against bacterial strains, notably against Escherichia coli (Yancheva et al., 2012).
Novel Synthesis Approaches
Another research effort focused on synthesizing dihydropyrimidine-2,4-dione derivatives through a multi-step reaction, aiming at potential cytotoxic evaluation for cancer therapy (Udayakumar et al., 2017).
Biological Activities and Applications
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Compounds closely related to 6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione were evaluated for their inhibitory activity against xanthine oxidase and anti-inflammatory response, showing promise for the treatment of conditions like gout (Šmelcerović et al., 2013).
Electrocatalytic Synthesis for Spirobarbituric Dihydrofurans
Research into electrocatalytic cyclization presented a selective formation method for substituted spirobarbituric dihydrofurans, which could have implications in material science or drug synthesis (Elinson et al., 2021).
Molecular Structure and Vibrational Spectra Analysis
Molecular Structure and Spectroscopy
An in-depth vibrational spectra analysis of a compound similar to 6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione was conducted, including FT-IR and FT-Raman spectra, providing insights into its molecular structure and potential applications in non-linear optical fields (Al-Abdullah et al., 2014).
Supramolecular Chemistry
Hydrogen-bonded Supramolecular Assemblies
A study synthesized novel pyrimidine derivatives to explore their potential in forming hydrogen-bonded supramolecular assemblies with crown ethers, highlighting the versatility of pyrimidine-based compounds in supramolecular chemistry (Fonari et al., 2004).
Propiedades
IUPAC Name |
6-cyclopropyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9(13)5-8(7-3-4-7)11-10(12)14/h5-7H,3-4H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVYPLCTBKTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484060.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1484062.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484063.png)
![3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484064.png)
![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)







![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)
